molecular formula C15H25N3O2 B2849576 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine CAS No. 1014089-93-0

1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine

Cat. No.: B2849576
CAS No.: 1014089-93-0
M. Wt: 279.384
InChI Key: CSLDNOPVQXHQMI-UHFFFAOYSA-N
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Description

Piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrazole ring with the piperidine ring using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-1-yl(3-propyl-1H-pyrazol-4-yl)methanone: Lacks the propoxy group, which may affect its chemical properties and biological activities.

    Piperidin-1-yl(3-ethoxy-1-propyl-1H-pyrazol-4-yl)methanone: Contains an ethoxy group instead of a propoxy group, leading to differences in reactivity and solubility.

    Piperidin-1-yl(3-butoxy-1-propyl-1H-pyrazol-4-yl)methanone: Contains a butoxy group, which may influence its pharmacokinetic properties.

Uniqueness

Piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is unique due to the specific combination of functional groups it possesses. The presence of the propoxy group, in particular, may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The piperidine moiety contributes to its pharmacological profile, enhancing solubility and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. In one study, pyrazole derivatives demonstrated potent antibacterial effects, with some compounds showing higher efficacy than standard antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives significantly reduced inflammation, comparable to established anti-inflammatory agents like ibuprofen .

Cytotoxic Activity

In vitro studies have assessed the cytotoxicity of pyrazole derivatives against cancer cell lines. For example, a related compound exhibited a half-maximal inhibitory concentration (IC50) significantly lower than traditional chemotherapeutics, indicating promising anticancer potential .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Cellular Signaling Modulation : It can modulate signaling pathways that lead to apoptosis in cancer cells or reduce inflammatory responses.

Case Studies

Study ReferenceBiological ActivityKey Findings
AntimicrobialCertain derivatives showed high activity against E. coli and S. aureus.
CytotoxicCompounds exhibited IC50 values lower than standard chemotherapeutics against cancer cell lines.
Anti-inflammatorySignificant reduction in edema in animal models compared to ibuprofen.

Properties

IUPAC Name

piperidin-1-yl-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-3-8-18-12-13(14(16-18)20-11-4-2)15(19)17-9-6-5-7-10-17/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLDNOPVQXHQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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